molecular formula C6H4FNO B112266 2-Fluoro-6-formylpyridine CAS No. 208110-81-0

2-Fluoro-6-formylpyridine

Cat. No. B112266
Key on ui cas rn: 208110-81-0
M. Wt: 125.1 g/mol
InChI Key: HENWRHPVXMPQNF-UHFFFAOYSA-N
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Patent
US06916819B2

Procedure details

2-Fluoro-6-methylpyridine (14.4 g, 0.13 mol) and tert-butoxybis(dimethylamino)methane (Bredereck's reagent; 34.9 g, 0.20 mol) are heated at 140° C. for 24 h. The reaction is cooled and diluted with THF (100 mL). Sodium periodate (75 g) in water (400 mL) is added at 0-5° C., and the reaction mixture is then stirred for 24 h at room temperature. The precipitate is filtered through celite, and the filtrate extracted 5× with diethyl ether. The combined ether layers are washed with water, brine, and dried (MgSO4). Most of the solvent is removed by concentration at 0° C. (by keeping ice in the bath) to provide 2-Fluoropyridine-6-carboxaldehyde.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C([O:13]C(N(C)C)N(C)C)(C)(C)C.I([O-])(=O)(=O)=O.[Na+]>C1COCC1.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[O:13])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
FC1=NC(=CC=C1)C
Name
Quantity
34.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered through celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted 5× with diethyl ether
WASH
Type
WASH
Details
The combined ether layers are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed by concentration at 0° C. (

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=NC(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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